



# Application Notes and Protocols for Upleganan (SPR206) in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Research, Scientific, and Drug Development Professionals

### Introduction

**Upleganan**, also known as SPR206, is a next-generation polymyxin analogue developed to address the growing threat of multidrug-resistant (MDR) Gram-negative bacterial infections. Its structural modifications were designed to mitigate the nephrotoxicity associated with older polymyxins like colistin and polymyxin B, while retaining potent antimicrobial activity.[1][2] **Upleganan** exerts its bactericidal effect by disrupting the outer membrane of Gram-negative bacteria.[3] Preclinical studies have demonstrated its efficacy against a broad spectrum of pathogens, including carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.[4][5][6]

A significant area of investigation for **Upleganan** has been its use in combination with other classes of antibiotics to enhance efficacy, overcome resistance, and broaden the spectrum of activity. While the clinical development of SPR206 was discontinued by Spero Therapeutics in early 2025 following a pipeline reprioritization, the existing preclinical data on its synergistic potential remains a valuable resource for researchers in the field of antimicrobial drug development.[7][8]

These application notes provide a summary of the available data on **Upleganan**'s synergistic activity with other antibiotics and detailed protocols for key in vitro experiments to assess such interactions.



## Data Presentation: In Vitro Synergy of Upleganan Combinations

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of **Upleganan** and its combination partners against multidrug-resistant bacterial isolates from preclinical studies.

Table 1: MICs of **Upleganan** (SPR206) and Comparator Agents against Acinetobacter baumannii

| Antibiotic         | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) |
|--------------------|--------------------------|--------------------------|
| Upleganan (SPR206) | 0.12                     | 2                        |
| Colistin           | 0.5                      | >16                      |
| Meropenem          | >32                      | >32                      |
| Minocycline        | 4                        | 16                       |

Data sourced from a study evaluating a collection of 30 A. baumannii isolates, including collistin-resistant and carbapenem-resistant strains.[1]

Table 2: MICs of **Upleganan** (SPR206) and Comparator Agents against Pseudomonas aeruginosa

| Antibiotic            | MIC Range (mg/L) |
|-----------------------|------------------|
| Upleganan (SPR206)    | 0.25 - 2         |
| Colistin              | 0.5 - 4          |
| Aztreonam             | 8 - >256         |
| Ceftazidime/Avibactam | 4/4 - 128/4      |

Data sourced from a study evaluating 15 carbapenem-resistant P. aeruginosa strains.[9]



### **Signaling Pathways and Mechanisms of Action**

The synergistic potential of **Upleganan** stems from its primary mechanism of action, which involves the disruption of the bacterial outer membrane. This permeabilizing effect can facilitate the entry of other antibiotics that may otherwise be excluded, leading to enhanced antimicrobial activity.





Click to download full resolution via product page

Caption: Mechanism of Upleganan Synergy.

# **Experimental Protocols Checkerboard Assay for Synergy Testing**

This protocol describes a method to assess the in vitro interaction between **Upleganan** and another antibiotic using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) Index.

- a. Materials:
- Upleganan (SPR206) stock solution
- Partner antibiotic stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
- Incubator (35-37°C)
- Microplate reader (optional)
- b. Experimental Workflow:











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Determining Susceptibility and Potential Mediators of Resistance for the Novel Polymyxin Derivative, SPR206, in Acinetobacter baumannii PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Defining fractional inhibitory concentration index cutoffs for additive interactions based on self-drug additive combinations, Monte Carlo simulation analysis, and in vitro-in vivo correlation data for antifungal drug combinations against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccess.uoc.edu [openaccess.uoc.edu]
- 9. 1295. Activity of SPR206, a Polymyxin B Derivative, Compared to Colistin Alone and in Combination Against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Upleganan (SPR206) in Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424044#using-upleganan-in-combination-with-other-antibiotics]

#### Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com